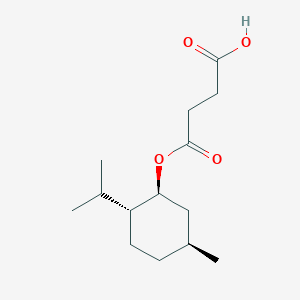
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is a complex organic compound known for its unique structural properties. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, making it a chiral molecule with specific stereochemistry. The presence of both an oxo group and a butanoic acid moiety further adds to its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol with an appropriate acid anhydride or acyl chloride under acidic or basic conditions . The reaction conditions often require the use of catalysts such as trimethylsilyl trifluoromethanesulfonate to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to higher purity and reduced by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of chiral molecules and complex natural products.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mécanisme D'action
The mechanism of action of 4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the target compound.
(1S,2R,5S)-(+)-Menthol: A structurally related compound with similar stereochemistry.
(1R,2S,5R)-(-)-Menthol: An enantiomer of menthol with different stereochemistry.
Uniqueness
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is unique due to its combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H24O4 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
4-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)/t10-,11+,12-/m0/s1 |
Clé InChI |
BLILOGGUTRWFNI-TUAOUCFPSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


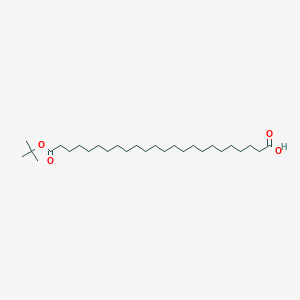
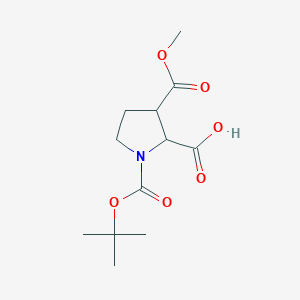

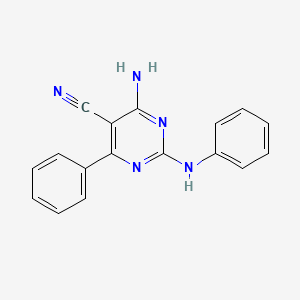
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
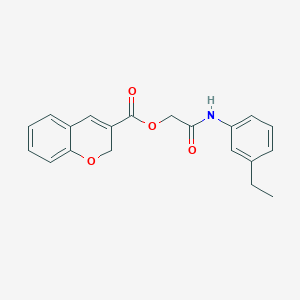
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
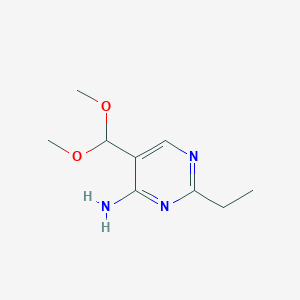

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
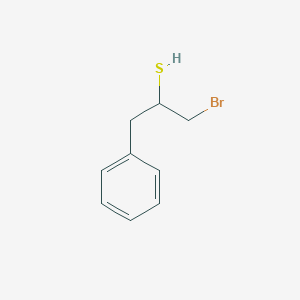
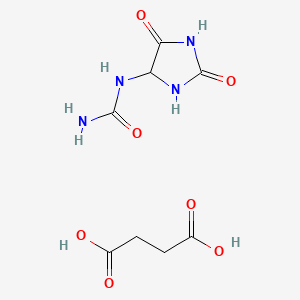
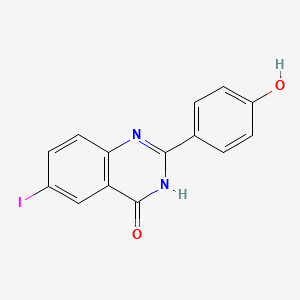
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
